molecular formula C4H8ClN5O B2432737 2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol CAS No. 1374408-19-1

2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B2432737
CAS No.: 1374408-19-1
M. Wt: 177.59
InChI Key: RYDXAPFLXYQPGV-UHFFFAOYSA-N
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Description

2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a hydrazinyl group, and an ethanol moiety attached to the triazole ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine and chloro-substituted nitriles under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions involving ethylene oxide or ethylene glycol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, thiols, or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the chloro and ethanol groups.

    3-chloro-1,2,4-triazole: Similar to the target compound but without the hydrazinyl and ethanol groups.

    5-hydrazinyl-1,2,4-triazole: Lacks the chloro and ethanol groups but contains the hydrazinyl group.

Uniqueness

2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The ethanol moiety further enhances its solubility and potential for interaction with biological targets.

Properties

IUPAC Name

2-(3-chloro-5-hydrazinyl-1,2,4-triazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN5O/c5-3-7-4(8-6)10(9-3)1-2-11/h11H,1-2,6H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDXAPFLXYQPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=NC(=N1)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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